molecular formula C7H10F3N5O B14904751 N,N'-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N,N'-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B14904751
M. Wt: 237.18 g/mol
InChI Key: XSVYNNOICBGXNU-UHFFFAOYSA-N
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Description

N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have diverse applications in agriculture, medicine, and materials science. This particular compound is characterized by its trifluoroethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable base.

    Methylation: The final step involves methylation of the amino groups using methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with comparable chemical properties.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

N2,N4-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H10F3N5O

Molecular Weight

237.18 g/mol

IUPAC Name

2-N,4-N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H10F3N5O/c1-11-4-13-5(12-2)15-6(14-4)16-3-7(8,9)10/h3H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

XSVYNNOICBGXNU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OCC(F)(F)F)NC

Origin of Product

United States

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